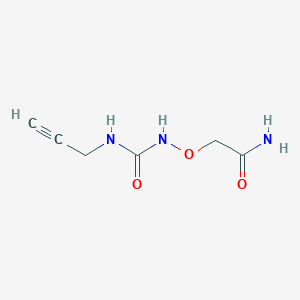
2-(Prop-2-ynylcarbamoylamino)oxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Prop-2-ynylcarbamoylamino)oxyacetamide is a chemical compound with the molecular formula C6H9N3O3 and a molecular weight of 171.156 g/mol.
Métodos De Preparación
The synthesis of 2-(Prop-2-ynylcarbamoylamino)oxyacetamide typically involves the reaction of prop-2-ynylamine with isochromadiones . The reaction is carried out in non-polar solvents, leading to the formation of N-prop-2-ynylbenzamide-2-acetic acid and N-prop-2-ynylhomophthalimide as intermediate products
Análisis De Reacciones Químicas
2-(Prop-2-ynylcarbamoylamino)oxyacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include tetrathiomolybdate for selective deprotection of prop-2-ynyl esters . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
For example, the reaction of prop-2-ynylamine with isochromadiones has been explored for the formation of amides, which have been screened for anticonvulsant and antibacterial properties . Although these compounds were found to have no significant activity, the research highlights the potential for further exploration of similar compounds.
Mecanismo De Acción
The mechanism of action of 2-(Prop-2-ynylcarbamoylamino)oxyacetamide is not well-documented in the literature. it is likely that the compound interacts with specific molecular targets and pathways, similar to other carbamate derivatives. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects.
Comparación Con Compuestos Similares
2-(Prop-2-ynylcarbamoylamino)oxyacetamide can be compared with other similar compounds, such as 2-iodo-N-(prop-2-yn-1-yl)acetamide . These compounds share structural similarities but may differ in their chemical properties and potential applications. The uniqueness of this compound lies in its specific structure and the potential for diverse chemical reactions and applications.
Propiedades
IUPAC Name |
2-(prop-2-ynylcarbamoylamino)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-2-3-8-6(11)9-12-4-5(7)10/h1H,3-4H2,(H2,7,10)(H2,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAICTYXIOQSILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)NOCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













